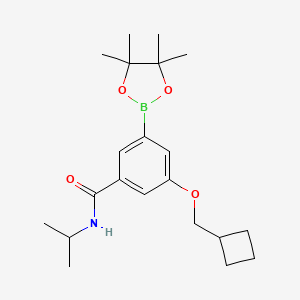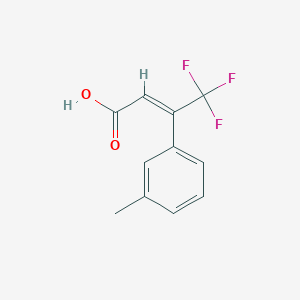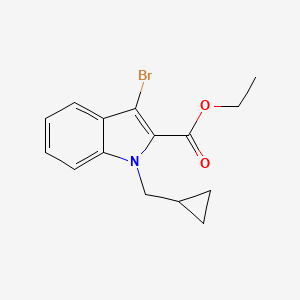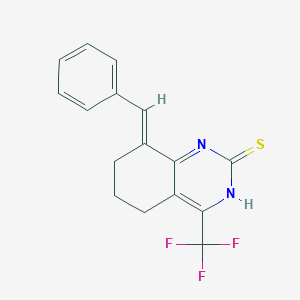
8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline involves several steps. Traditional synthetic methods for quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . These methods are fundamental for the synthesis of this important heterocyclic compound.
Analyse Chemischer Reaktionen
Quinazoline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include transition metal catalysts, microwave irradiation, and specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Quinazoline derivatives, including 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline, have significant applications in medicinal chemistry. They exhibit a broad spectrum of biological activities, such as anti-cancer, anti-inflammatory, antibacterial, and antiviral properties . These compounds are also used in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of quinazoline derivatives involves their interaction with specific molecular targets and pathways. For instance, some quinazoline derivatives inhibit the activity of enzymes or receptors involved in disease processes . The exact mechanism of action of 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline would depend on its specific structure and the biological system it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline include other quinazoline derivatives such as N-aryl-2-trifluoromethyl-quinazoline-4-amine . These compounds share a similar quinazoline core but differ in their substituents, which can affect their biological activity and applications . The uniqueness of this compound lies in its specific substituents, which may confer unique properties and applications.
Eigenschaften
Molekularformel |
C16H13F3N2S |
|---|---|
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
(8E)-8-benzylidene-4-(trifluoromethyl)-3,5,6,7-tetrahydroquinazoline-2-thione |
InChI |
InChI=1S/C16H13F3N2S/c17-16(18,19)14-12-8-4-7-11(13(12)20-15(22)21-14)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,20,21,22)/b11-9+ |
InChI-Schlüssel |
XFQBNFKTRWRNFT-PKNBQFBNSA-N |
Isomerische SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=NC(=S)NC(=C3C1)C(F)(F)F |
Kanonische SMILES |
C1CC(=CC2=CC=CC=C2)C3=NC(=S)NC(=C3C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
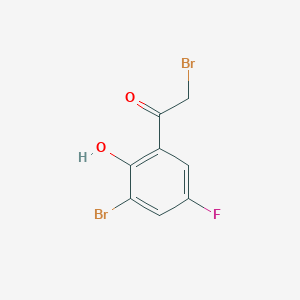
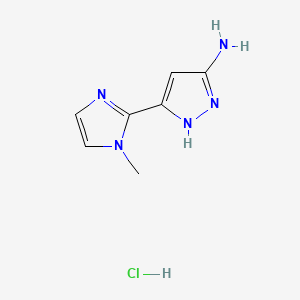
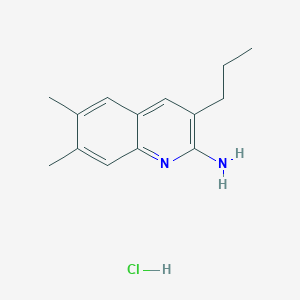
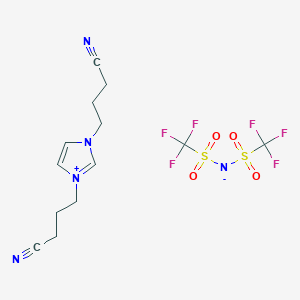
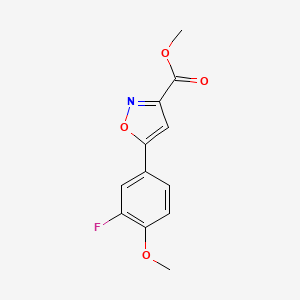


![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
